molecular formula C16H13Cl2N3O3S2 B2559740 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 862807-32-7

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2559740
CAS No.: 862807-32-7
M. Wt: 430.32
InChI Key: NMADRFXPLLYZFF-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,5-dichloro-2-nitrobenzoic acid, under acidic conditions.

    Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced by reacting the benzothiazole intermediate with dimethylsulfamoyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has been investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biology: It is used as a probe to study enzyme activity and protein interactions.

    Agriculture: The compound has been explored for its potential as a pesticide or herbicide.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide can be compared with other benzothiazole derivatives, such as:

  • N-(4-chloro-1,3-benzothiazol-2-yl)-4-(methylsulfamoyl)benzamide
  • N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(ethylsulfamoyl)benzamide

These compounds share similar structural features but differ in their substituents, which can influence their biological activity and chemical reactivity

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3S2/c1-21(2)26(23,24)10-5-3-9(4-6-10)15(22)20-16-19-14-12(25-16)8-7-11(17)13(14)18/h3-8H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMADRFXPLLYZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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